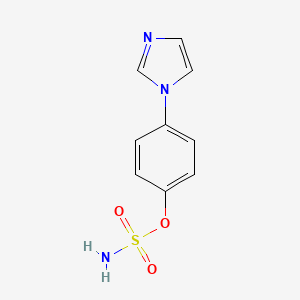
(4-imidazol-1-ylphenyl) sulfamate
Overview
Description
(4-imidazol-1-ylphenyl) sulfamate is an organic compound that belongs to the class of phenylimidazoles These compounds are characterized by the presence of a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfamic acid 4-(1H-imidazol-1-yl)phenyl ester typically involves the reaction of 4-(1H-imidazol-1-yl)phenol with sulfamic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of sulfamic acid 4-(1H-imidazol-1-yl)phenyl ester may involve large-scale synthesis using automated reactors. The process is optimized to achieve high yields and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(4-imidazol-1-ylphenyl) sulfamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antibacterial Activity
Numerous studies have highlighted the antibacterial properties of imidazole derivatives, including (4-imidazol-1-ylphenyl) sulfamate. Research indicates that compounds containing imidazole rings exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, a study evaluated the antimicrobial efficacy of various imidazole derivatives against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results showed that certain derivatives displayed potent antibacterial effects, suggesting potential therapeutic applications in treating bacterial infections .
| Compound | Bacteria Tested | Activity Level |
|---|---|---|
| 1a | S. aureus | High |
| 1b | E. coli | Moderate |
| 4h | B. subtilis | High |
1.2 Anticancer Potential
Imidazole derivatives, including this compound, have been investigated for their anticancer properties. A review of imidazole compounds revealed their effectiveness against various cancer cell lines, including triple-negative breast cancer and melanoma . In vitro studies demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells.
| Cancer Cell Line | Compound Tested | IC50 Value (µM) |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 4-chloro derivative | 12 |
| IGR39 (Melanoma) | 3,4-dichloro derivative | 15 |
1.3 Cardiovascular Applications
Research has also indicated that imidazole-containing compounds can be beneficial in cardiovascular health. For example, certain derivatives have been shown to enhance myocardial contractility and lower blood pressure in animal models, indicating their potential as antihypertensive agents . This highlights the versatility of this compound in treating cardiovascular diseases.
Case Studies
Several case studies provide insights into the practical applications of this compound:
3.1 Study on Antimicrobial Efficacy
In a controlled study, researchers synthesized several imidazole derivatives and tested them against clinical isolates of bacteria. The study concluded that specific derivatives exhibited superior antibacterial activity compared to standard antibiotics . This finding suggests a promising avenue for developing new antimicrobial agents.
3.2 Evaluation of Anticancer Properties
A study focused on the cytotoxic effects of imidazole derivatives on human cancer cell lines showed that certain compounds led to significant reductions in cell viability through apoptosis induction . These results indicate the potential for developing novel anticancer therapies based on imidazole chemistry.
Mechanism of Action
The mechanism of action of sulfamic acid 4-(1H-imidazol-1-yl)phenyl ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of nitric oxide synthase, which plays a role in various physiological processes.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)phenol: This compound is structurally similar but lacks the sulfamic acid ester group.
4-(1H-Imidazol-1-yl)aniline: Another related compound with an amine group instead of a hydroxyl group.
Uniqueness
(4-imidazol-1-ylphenyl) sulfamate is unique due to the presence of both the imidazole ring and the sulfamic acid ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H9N3O3S |
|---|---|
Molecular Weight |
239.25 g/mol |
IUPAC Name |
(4-imidazol-1-ylphenyl) sulfamate |
InChI |
InChI=1S/C9H9N3O3S/c10-16(13,14)15-9-3-1-8(2-4-9)12-6-5-11-7-12/h1-7H,(H2,10,13,14) |
InChI Key |
ROUZDSKVDAJULO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C2)OS(=O)(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














